Imeglimin vs. Metformin: Superior GIP Incretin Secretion Enhancement in a Direct Head-to-Head Randomized Controlled Trial
In a 24-week, open-label, randomized controlled trial comparing imeglimin (2000 mg/day) to metformin (1000 mg/day) in patients with type 2 diabetes, imeglimin uniquely increased both total and active glucose-dependent insulinotropic polypeptide (GIP) levels, whereas metformin did not. Both drugs increased GLP-1, but only imeglimin enhanced GIP secretion [1]. This distinct incretin effect adds to imeglimin's direct insulinotropic action.
| Evidence Dimension | Change in total and active GIP levels after 24 weeks |
|---|---|
| Target Compound Data | Significant increase in both total and active GIP levels |
| Comparator Or Baseline | Metformin: No significant increase in GIP levels |
| Quantified Difference | Qualitative difference: Increase observed only with imeglimin |
| Conditions | 24-week RCT in type 2 diabetes patients; OGTT performed at 0, 12, and 24 weeks |
Why This Matters
Imeglimin's unique ability to enhance GIP secretion provides an additional glycemic control mechanism not shared by metformin, offering a compelling rationale for selection in patients who may benefit from incretin augmentation.
- [1] Usui R, Hamamoto Y, et al. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial. Diabetes Obes Metab. 2025;27(3):1466-1476. doi:10.1111/dom.16150. View Source
